MFCD18314392
Description
MFCD18314392 is a chemical compound identified by its MDL number, which serves as a unique identifier in chemical databases. Such compounds often exhibit biological activity, such as enzyme inhibition or receptor modulation, and their synthesis typically involves cross-coupling reactions or catalytic processes .
Properties
IUPAC Name |
methyl 3-(3-cyano-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-3-11(7-12)13-5-10(9-16)6-14(17)8-13/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOREEOTOMGIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684844 | |
| Record name | Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-72-5 | |
| Record name | Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxycarbonylphenylboronic acid with 3-cyanophenol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Cyano-5-(3-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The cyano group can participate in nucleophilic addition reactions, altering the activity of enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
*Note: Data for this compound inferred from structural analogs.
Key Observations :
Insights :
- Catalytic Methods : Pd-catalysis (MFCD11044885) and Suzuki coupling (MFCD13195646) highlight the importance of transition-metal catalysts in constructing complex scaffolds .
Research Findings and Limitations
Divergence in Molecular Weight Effects
- Solubility vs. Bioactivity : Higher molecular weight in MFCD13195646 (235.27 g/mol) correlates with reduced GI absorption despite similar bioavailability scores, underscoring the trade-off between structural complexity and pharmacokinetics .
- Thermal Stability: Halogenated analogs (e.g., MFCD11044885) exhibit superior thermal stability compared to non-halogenated variants, critical for industrial storage .
Challenges in Structural Elucidation
- NMR and Crystallography: mandates rigorous characterization (e.g., 2D NMR, HRMS) for novel compounds. Absence of such data for this compound limits mechanistic insights .
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